molecular formula C6H9N3O B1369394 5-Cyclobutyl-1,3,4-oxadiazol-2-amine CAS No. 89464-84-6

5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1369394
CAS No.: 89464-84-6
M. Wt: 139.16 g/mol
InChI Key: XJOJXINBSJBDHU-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is a chemical compound with the linear formula C6H9N3O . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1nnc(o1)C2CCC2 . The InChI representation is 1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) . These representations provide a detailed view of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 139.16 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be found in the PubChem database .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A four-component reaction involving cyclobutanone, dibenzylamine, and (N-isocyanimino) triphenylphosphorane, in the presence of aromatic carboxylic acids, has been developed to efficiently synthesize N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives at room temperature under neutral conditions (Shajari et al., 2012).
  • Cyclization Techniques : Research has demonstrated a facile synthesis of 1,3,4-oxadiazoles via [4+1] cyclization, a process involving ClCF2COONa with non-amine compounds containing amino groups. This method is noted for its simple operation, wide substrate scope, and production of valuable products (Wang et al., 2021).

Biological Applications

  • Anti-Proliferative Agents : Certain 1,3,4-oxadiazole derivatives, including variants of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine, have been evaluated for their potential as anti-proliferative agents. Specifically, their abilities to inhibit cyclin-dependent kinase 2 (CDK-2), a critical component in cell proliferation, have been studied using molecular modeling, showing promising results as potential lead compounds for new anti-proliferative agents (Ali et al., 2023).
  • Anticancer Properties : Research has identified the synthesis of certain 1,3,4-oxadiazole derivatives that exhibit anticancer activity, particularly against human tumor cell lines. This includes the synthesis and evaluation of new lipophilic 1,3,4-oxadiazoles, highlighting their potential in cancer treatment (Caneschi et al., 2019).

Antimicrobial Activity

  • Antimycobacterial Activity : Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, a class related to this compound, have shown high activity against multidrug-resistant Mycobacterium tuberculosis. One particular compound demonstrated significant in vitro and in vivo activity, suggesting potential use in treating tuberculosis (Sriram et al., 2007).

Safety and Hazards

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for the research and development of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine and similar compounds are promising. They have been studied for their potential as new drugs, especially in the field of anticancer drugs . The focus of future research could be on the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Biochemical Analysis

Biochemical Properties

5-Cyclobutyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines, such as HeLa cells . This indicates its potential as an antitumor agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its inhibition of AChE and BChE involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This results in increased levels of these neurotransmitters, enhancing cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including acute toxicity and adverse impacts on organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biological effects .

Properties

IUPAC Name

5-cyclobutyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOJXINBSJBDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602754
Record name 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-84-6
Record name 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclobutyl-1,3,4-oxadiazol-2-amine
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